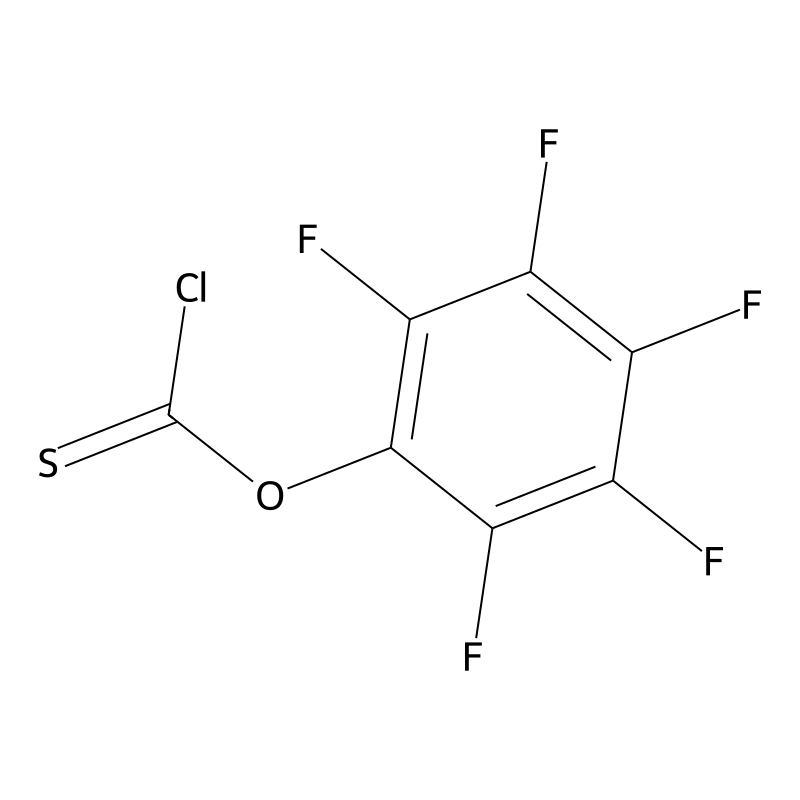Pentafluorophenyl chlorothionoformate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pentafluorophenyl chlorothionoformate is a chemical compound with the molecular formula and a molecular weight of approximately 262.58 g/mol. It is identified by the CAS number 135192-53-9 and is also known by several synonyms, including chlorothioformic acid O-pentafluorophenyl ester and pentafluorophenyl thionochloroformate. The compound appears as a light yellow to amber liquid and is characterized by its strong fluorinated aromatic structure, which contributes to its unique chemical properties and reactivity .
- Nucleophilic substitution reactions: The chlorine atom in the chlorothionoformate group can be replaced by nucleophiles, leading to the formation of thioesters.
- Radical-chain deoxygenations: It has been employed in radical-chain reactions for the deoxygenation of primary alcohols, facilitating the conversion of alcohols to hydrocarbons .
- Formation of thiol esters: The compound can react with thiols to form thiol esters, which are useful intermediates in organic synthesis.
Pentafluorophenyl chlorothionoformate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with thionyl chloride and carbon disulfide. The general reaction can be summarized as follows:
- Reactants: Pentafluorophenol, thionyl chloride, carbon disulfide.
- Conditions: The reaction typically requires controlled temperatures and may involve solvents such as dichloromethane.
- Products: The desired product is obtained after purification steps such as distillation or chromatography .
Pentafluorophenyl chlorothionoformate finds applications in various fields:
- Organic Synthesis: It serves as a versatile reagent for synthesizing thioesters and other sulfur-containing compounds.
- Analytical Chemistry: Used as a derivatizing agent for mass spectrometry and gas chromatography, enhancing the detection of specific analytes.
- Pharmaceutical Research: Its role in modifying functional groups makes it valuable in drug development processes .
Research on interaction studies involving pentafluorophenyl chlorothionoformate has highlighted its usefulness in understanding chemical reactivity. It can be utilized to probe interactions between reactive functional groups and biological receptors, providing insights into molecular recognition processes . These studies are essential for developing new therapeutic agents targeting specific pathways.
Pentafluorophenyl chlorothionoformate shares similarities with several other compounds that contain fluorinated aromatic groups or thionoester functionalities. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Chlorothioformic Acid | Simpler structure; used in similar reactions | |
| Phenyl chlorothionoformate | Less fluorination; different reactivity profile | |
| Trifluoromethyl phenyl thioester | Contains trifluoromethyl group; different properties |
Uniqueness of Pentafluorophenyl Chlorothionoformate
The uniqueness of pentafluorophenyl chlorothionoformate lies in its highly fluorinated aromatic system, which imparts distinctive electronic properties that enhance its reactivity compared to similar compounds. The presence of five fluorine atoms significantly affects its polarity and steric hindrance, making it particularly effective in specific chemical transformations not achievable with less fluorinated analogs .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive







